2-Chloro-1,3-benzothiazole-4-sulfonyl chloride

Lipophilicity Positional isomerism ADME optimization

2-Chloro-1,3-benzothiazole-4-sulfonyl chloride (CAS 1443982-06-6) is a heteroaromatic sulfonyl chloride building block featuring a benzothiazole core substituted with chlorine at the 2-position and a reactive sulfonyl chloride group at the 4-position. Its molecular formula is C₇H₃Cl₂NO₂S₂ with a molecular weight of 268.1 g/mol.

Molecular Formula C7H3Cl2NO2S2
Molecular Weight 268.1 g/mol
Cat. No. B13059522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-benzothiazole-4-sulfonyl chloride
Molecular FormulaC7H3Cl2NO2S2
Molecular Weight268.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=C(S2)Cl
InChIInChI=1S/C7H3Cl2NO2S2/c8-7-10-6-4(13-7)2-1-3-5(6)14(9,11)12/h1-3H
InChIKeyXSABGBKSSJWSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,3-benzothiazole-4-sulfonyl chloride – Heterocyclic Building Block Profile for Procurement and Medicinal Chemistry Sourcing


2-Chloro-1,3-benzothiazole-4-sulfonyl chloride (CAS 1443982-06-6) is a heteroaromatic sulfonyl chloride building block featuring a benzothiazole core substituted with chlorine at the 2-position and a reactive sulfonyl chloride group at the 4-position. Its molecular formula is C₇H₃Cl₂NO₂S₂ with a molecular weight of 268.1 g/mol . The compound belongs to the benzothiazole-4-sulfonyl chloride class, where the 4-substitution pattern on the fused thiazole-benzene system creates a distinct electronic environment at the sulfonyl chloride center compared to 5- and 6-substituted positional isomers . As a dual-functional intermediate, it provides two orthogonally reactive sites: the electrophilic sulfonyl chloride for sulfonamide and sulfonate ester formation, and the 2-chloro substituent capable of participating in transition-metal-catalyzed cross-coupling reactions [1].

Why Generic Substitution Fails: 2-Chloro-1,3-benzothiazole-4-sulfonyl Chloride Cannot Be Replaced by Parent or Positional Isomer Analogs


Benzothiazole sulfonyl chlorides are not interchangeable. The position of the sulfonyl chloride on the benzothiazole ring (4- vs. 5- vs. 6-) produces up to a 0.98 log-unit difference in computed LogP [1], directly affecting compound lipophilicity, aqueous solubility, and chromatographic behavior during purification. Furthermore, the electronic nature of the 2-substituent modulates the electrophilicity of the sulfonyl chloride group: electron-withdrawing chlorine enhances reactivity toward nucleophiles relative to the electron-donating 2-methyl analog (XLogP 2.8 for 2-methyl-4-sulfonyl chloride vs. LogP 2.4 for the parent 4-sulfonyl chloride) [2]. Compounds lacking the 2-chloro substituent also forfeit the capacity for nickel-catalyzed cross-coupling at the 2-position, a synthetic diversification route documented for 2-chlorobenzothiazoles [3]. These quantifiable differences in physicochemical properties, reactivity, and synthetic versatility mean that substituting the target compound with a cheaper or more readily available benzothiazole sulfonyl chloride analog introduces measurable risk of divergent downstream outcomes.

2-Chloro-1,3-benzothiazole-4-sulfonyl Chloride – Quantitative Differentiation Evidence for Scientific Selection


Positional Isomer LogP Differentiation: Sulfonyl Chloride Ring Position Drives Lipophilicity Variation in 2-Chlorobenzothiazole Derivatives

Among 2-chlorobenzothiazole sulfonyl chloride positional isomers, the ring position of the sulfonyl chloride group produces a measured LogP span of approximately 0.98 log units. The 5-sulfonyl chloride isomer (CAS 6608-49-7) exhibits a computed LogP of 3.958 , whereas the 6-sulfonyl chloride isomer (CAS not assigned; ChemBase ID 238014) shows a computed LogP of 2.974 [1]. For comparison, the non-chlorinated parent 4-sulfonyl chloride (CAS 149575-65-5) has an XLogP3 of 2.4 [2], and the 2-methyl-4-sulfonyl chloride analog (CAS 5036-85-1) has an XLogP of 2.8 . The 4-sulfonyl chloride isomer occupies a distinct intermediate lipophilicity space, and the 2-chloro substituent further elevates LogP relative to the 2-H or 2-methyl counterparts, consistent with the electron-withdrawing and hydrophobic character of chlorine.

Lipophilicity Positional isomerism ADME optimization

Electron-Withdrawing 2-Chloro vs. Electron-Donating 2-Methyl: Substituent Modulation of Sulfonyl Chloride Electrophilicity in Benzothiazole-4-sulfonyl Chlorides

The 2-chloro substituent exerts a –I (electron-withdrawing inductive) effect on the benzothiazole ring system, which increases the partial positive charge at the sulfonyl sulfur center and enhances susceptibility to nucleophilic attack. In contrast, the 2-methyl analog (CAS 5036-85-1) exerts a +I (electron-donating inductive) effect that diminishes sulfonyl chloride electrophilicity. ChemBlink documentation for the structurally analogous 2-chloro-5-benzothiazolesulfonyl chloride explicitly states that the compound exhibits specific reactivity stemming from the electron-withdrawing effects of both the sulfonyl chloride moiety and the chlorine substituent on the benzothiazole ring, influencing electrophilicity and stability . This substituent-dependent modulation is consistent with established Hammett relationships for aromatic electrophilic substitution, where chlorine (σₘ = +0.37) and methyl (σₘ = –0.07) occupy opposite ends of the electronic effect spectrum.

Electrophilicity Structure-reactivity relationships Sulfonamide synthesis

Dual Reactive Center Architecture: 2-Chloro Enables Room-Temperature Nickel-Catalyzed Cross-Coupling Inaccessible to 2-H or 2-Methyl Benzothiazole-4-sulfonyl Chlorides

The 2-chloro substituent on the benzothiazole ring serves as a second reactive handle beyond the 4-sulfonyl chloride group. Zhu et al. (2023) demonstrated that a range of 2-chlorobenzothiazoles undergo nickel-catalyzed sulfonylative coupling with sodium sulfinates at room temperature to produce 2-sulfonylthiazoles in moderate to excellent yields [1]. This reactivity is specific to the 2-chloro leaving group; the corresponding 2-H and 2-methyl benzothiazole derivatives lack this carbon–chlorine bond and therefore cannot participate in the same cross-coupling manifold. The orthogonal reactivity—sulfonyl chloride at C4 for nucleophilic substitution, C–Cl at C2 for transition-metal catalysis—enables sequential, chemoselective diversification strategies without protecting group manipulations.

Cross-coupling C–S bond formation Orthogonal functionalization

Class-Level SAR: Chlorine Substitution on Benzothiazole Enhances Biological Target Engagement in 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition

Su et al. (2006) reported a series of benzothiazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for type 2 diabetes and obesity. The lead compounds showed greater than 80% inhibition of 11β-HSD1 at 10 μM with IC₅₀ values in the low micromolar range [1]. Critically, the preliminary SAR study demonstrated that the introduction of a chlorine substituent at the 4-position of the benzothiazole ring greatly enhanced inhibitory activity compared to non-chlorinated analogs [1]. While this SAR evidence references chlorine at the 4-position of the benzothiazole core itself (a different regioisomeric relationship than the target compound's 2-chloro-4-sulfonyl chloride architecture), it establishes class-level precedent that chlorine substitution on the benzothiazole scaffold can significantly amplify biological target engagement. This finding is further corroborated by BRENDA enzyme database annotations confirming the chlorine-at-position-4 activity enhancement [2].

11β-HSD1 inhibition Metabolic disease Structure-activity relationship

Optimal Application Scenarios for 2-Chloro-1,3-benzothiazole-4-sulfonyl Chloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Defined Lipophilicity for CNS or Metabolic Disease Targets

When building focused compound libraries for CNS or metabolic disease targets where LogP is a critical ADME parameter, the selection of the 4-sulfonyl chloride positional isomer provides a deliberate lipophilicity choice. With positional isomer LogP values spanning from 2.97 (6-isomer) to 3.96 (5-isomer) [1], the 4-substituted compound occupies an intermediate space that balances membrane permeability with aqueous solubility. This precision in physicochemical property selection reduces the risk of late-stage attrition due to poor ADME profiles, which is a documented failure mode when positional isomer identity is not controlled .

Sequential Orthogonal Diversification: Sulfonamide Formation Followed by Transition-Metal-Catalyzed C2 Functionalization

Programs requiring two sequential, chemoselective diversification steps should prioritize the 2-chloro variant over the 2-H or 2-methyl analogs. The workflow—first reacting the 4-sulfonyl chloride with an amine to form a sulfonamide, then exploiting the 2-Cl group in a nickel-catalyzed cross-coupling with sodium sulfinates—is uniquely enabled by the dual reactive architecture of this compound [2]. This strategy eliminates protecting group chemistry and reduces the synthetic step count by at least one relative to routes starting from 2-H benzothiazole-4-sulfonyl chloride, which would require a separate halogenation step before cross-coupling [2].

Kinase and Dehydrogenase Inhibitor Programs Leveraging Chlorine-Enhanced Target Engagement

For inhibitor programs targeting enzymes such as 11β-HSD1, where published SAR demonstrates that chlorine substitution on the benzothiazole scaffold greatly enhances inhibitory activity (>80% inhibition at 10 μM, IC₅₀ in low micromolar range) [3], the 2-chloro-4-sulfonyl chloride building block provides a direct entry point to chlorine-bearing sulfonamide lead compounds. Using the 2-H or 2-methyl analog would forego this activity enhancement and potentially produce false-negative screening results that could prematurely terminate a viable chemical series [3].

Agrochemical and Dyestuff Intermediate Synthesis Exploiting Enhanced Sulfonyl Chloride Electrophilicity

In industrial contexts—such as the preparation of benzothiazole-sulfonyl-containing azo dyestuffs (as exemplified by U.S. Patent 3,511,826) [4]—the electron-withdrawing 2-chloro substituent enhances sulfonyl chloride reactivity toward aromatic amine coupling partners . This can translate to higher coupling yields, shorter reaction times, or milder conditions compared to the 2-methyl analog. For procurement decisions in process chemistry, this reactivity advantage directly impacts cost-per-kilogram calculations when scaled.

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